

# An In-depth Technical Guide to CRT0066854 Hydrochloride: An aPKC Inhibitor

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Compound of Interest		
Compound Name:	CRT0066854 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CRT0066854 hydrochloride**, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms. This document details its chemical properties, mechanism of action, and its effects on key cellular processes, particularly in the context of cell polarity and oncology. Detailed experimental protocols and a summary of its quantitative data are provided to support further research and drug development efforts.

## **Core Compound Information**

**CRT0066854 hydrochloride** is a chemical probe used in biomedical research to investigate the roles of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).



Property	Value
Compound Name	CRT0066854 hydrochloride
Synonyms	CRT-0066854, CRT 0066854
CAS Number	2250019-91-9 (hydrochloride salt)[1][2][3][4]; 1438881-19-6 (free base)[5][6][7]
Molecular Formula	C24H25N5S·2HCl[1][2]
Molecular Weight	488.48 g/mol [1][2][3]
IUPAC Name	(2S)-3-Phenyl-N¹-[5,6,7,8-tetrahydro-2-(4-pyridinyl)benzothieno[2,3-d]pyrimidin-4-yl]-1,2-propanediamine dihydrochloride[2]
SMILES	NINVALID-LINK CNC2=C3C4=C(SC3=NC(C5=CC=NC=C5)=N2 )CCCC4.Cl.Cl[1][2][3]
Chemical Structure	Chemical Structure of CRT0066854 hydrochloride

## **Quantitative Data Summary**

CRT0066854 is a selective inhibitor of atypical PKC isoforms and also exhibits activity against ROCK-II kinase.[3][8] Its inhibitory activity and solubility are summarized below.

Target	IC50 (nM)	Assay Condition
PKCı	132	Full-length protein[1][2][3][8]
РКС	639	Full-length protein[1][2][3][8]
ROCK-II	620	Full-length protein[3][8]



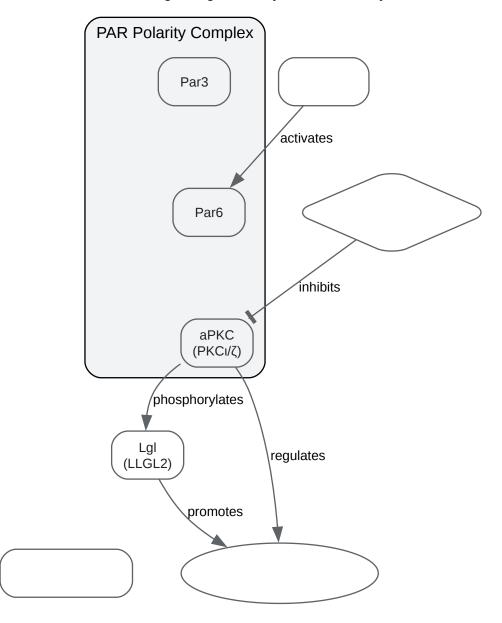
Solvent	Maximum Solubility
Water	100 mM[1][2]
DMSO	100 mM[1][2]

## **Mechanism of Action and Signaling Pathway**

CRT0066854 acts as a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes PKCι and PKCζ.[6][7] Its mechanism involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of these kinases.[2][3]

Atypical PKCs are central regulators of cell polarity through their interaction with the PAR polarity complex, which consists of Par3, Par6, and aPKC.[9] The activation of aPKC is a crucial event in establishing apico-basal polarity.[9] Once active, aPKC phosphorylates downstream targets, including the tumor suppressor Lgl (Lethal giant larvae), to regulate their localization and function.[7][9] The inhibition of aPKC by CRT0066854 disrupts this signaling cascade, leading to the restoration of normal cell polarity in dysplastic cells.[5]





aPKC Signaling Pathway in Cell Polarity

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aPKC signaling pathway and the inhibitory action of CRT0066854 hydrochloride.

## **Experimental Protocols**



The following are detailed methodologies for key experiments cited in the literature for **CRT0066854 hydrochloride**.

#### IC<sub>50</sub> Determination for PKC Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **CRT0066854 hydrochloride** against PKC isoforms using an in vitro kinase assay.

- · Reagents and Materials:
  - Recombinant full-length PKCι and PKCζ enzymes.
  - Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl<sub>2</sub>,
     5 mM EGTA, 2 mM EDTA).
  - ATP solution.
  - Substrate peptide (e.g., a fluorescently labeled peptide specific for aPKCs).
  - CRT0066854 hydrochloride stock solution (in DMSO).
  - 384-well assay plates.
  - Plate reader capable of detecting fluorescence.

#### Procedure:

- Prepare a serial dilution of CRT0066854 hydrochloride in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
- 2. Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
- 3. Add the PKC enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- 4. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- 5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).



- 6. Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
- 7. Measure the fluorescence in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
- 8. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.[10]

### **3D Polarized Morphogenesis Assay**

This assay is used to assess the ability of **CRT0066854 hydrochloride** to restore normal polarized acinar morphogenesis in oncogene-expressing Madin-Darby Canine Kidney (MDCK) cells grown in a 3D matrix.[11][12][13][14]

- Cell Culture and Spheroid Formation:
  - 1. Culture MDCK cells expressing an oncogene (e.g., H-Ras) in DMEM supplemented with 10% FBS.
  - 2. Prepare a single-cell suspension of the MDCK cells.
  - 3. Resuspend the cells in a solution of extracellular matrix (e.g., Matrigel or collagen I) at a density of approximately 3 x 10<sup>4</sup> cells/mL.[12][14]
  - 4. Plate the cell/matrix suspension in 8-well chamber slides and allow it to polymerize at 37°C.[12]
  - Overlay the gel with culture medium containing various concentrations of CRT0066854 hydrochloride or DMSO as a control.
  - 6. Culture the spheroids for 6-10 days, replacing the medium every 2 days.[2][14]
- Immunofluorescence Staining and Imaging:
  - 1. Fix the spheroids in the gel with 4% paraformaldehyde.
  - 2. Permeabilize the cells with 0.5% Triton X-100.



- 3. Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.2% Triton X-100).
- 4. Incubate with primary antibodies against polarity markers, such as anti-gp135 (apical marker) and anti-ZO-1 (tight junction marker).[14]
- 5. Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
- 6. Image the spheroids using a confocal microscope.
- 7. Analyze the images to determine the percentage of spheroids with restored polarized morphogenesis, characterized by a single central lumen and correct localization of polarity markers.

### **Colony Formation Assay**

This assay measures the effect of **CRT0066854 hydrochloride** on the long-term proliferative capacity of cancer cells, such as HeLa cells.[1][4][6][8][15]

- Cell Seeding and Treatment:
  - 1. Harvest exponentially growing HeLa cells and prepare a single-cell suspension.
  - 2. Seed the cells into 6-well plates at a low density (e.g., 200-500 cells per well).[1]
  - 3. Allow the cells to attach for 24 hours.
  - 4. Replace the medium with fresh medium containing a range of concentrations of **CRT0066854 hydrochloride** or DMSO vehicle control.
  - 5. Incubate the plates for 7-14 days in a 37°C, 5% CO2 incubator, allowing colonies to form.
- Colony Staining and Quantification:
  - 1. Aspirate the medium and gently wash the wells with PBS.
  - 2. Fix the colonies with a solution such as 4% paraformaldehyde or methanol.

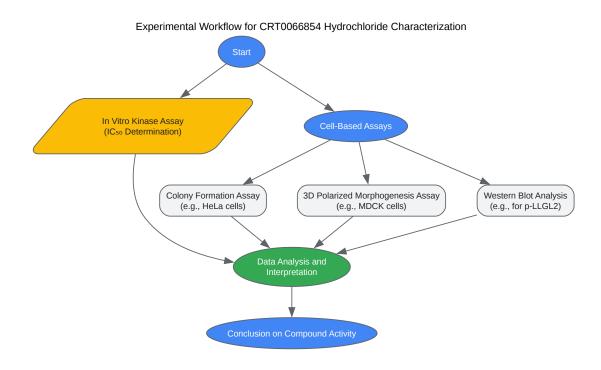


- 3. Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
- 4. Wash the wells with water to remove excess stain and allow them to air dry.
- 5. Count the number of colonies (typically defined as containing >50 cells) in each well.
- 6. Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.

### **Experimental Workflow Visualization**

The following diagram illustrates a typical experimental workflow for characterizing the activity of **CRT0066854 hydrochloride**.





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A typical workflow for characterizing the inhibitory effects of **CRT0066854 hydrochloride**.

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